molecular formula C20H24N2O5S B7711247 N-((tetrahydrofuran-2-yl)methyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide

N-((tetrahydrofuran-2-yl)methyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide

Cat. No. B7711247
M. Wt: 404.5 g/mol
InChI Key: ODXYEBNEWHBIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((tetrahydrofuran-2-yl)methyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as THFA and has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

THFA exerts its therapeutic effects through the inhibition of various enzymes and proteins involved in disease pathogenesis. It has been shown to inhibit the activity of histone deacetylases, which are involved in cancer progression. THFA also inhibits the activity of the HIV integrase enzyme, which is essential for viral replication. Additionally, THFA has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
THFA has been shown to exert its effects through various biochemical and physiological mechanisms. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. THFA also inhibits the production of inflammatory mediators, such as cytokines and prostaglandins. Additionally, THFA has been shown to inhibit viral replication by inhibiting the activity of the HIV integrase enzyme.

Advantages and Limitations for Lab Experiments

THFA has several advantages for use in lab experiments. It is easily synthesized and has good solubility in aqueous solutions. THFA also exhibits good stability under various conditions. However, THFA has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for research on THFA. One area of research is the optimization of its pharmacokinetic properties to improve its therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanisms of action of THFA in various diseases. THFA may also have potential applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, the development of THFA analogs with improved efficacy and safety profiles is an area of active research.
Conclusion:
In conclusion, THFA is a chemical compound with significant potential for therapeutic applications in various diseases. It has been studied extensively for its anti-inflammatory, anti-cancer, and anti-viral properties. THFA exerts its effects through the inhibition of various enzymes and proteins involved in disease pathogenesis. While THFA has several advantages for use in lab experiments, it also has some limitations. Future research on THFA should focus on optimizing its pharmacokinetic properties, elucidating its mechanisms of action, and developing analogs with improved efficacy and safety profiles.

Synthesis Methods

THFA can be synthesized through a multistep process involving the reaction of tetrahydrofuran with 4-(N-(o-tolyl)sulfamoyl)phenol. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product. The synthesis method has been optimized to yield high purity THFA with good yields.

Scientific Research Applications

THFA has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. THFA has been tested in vitro and in vivo for its efficacy against various diseases, including cancer, HIV, and inflammatory diseases.

properties

IUPAC Name

2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-15-5-2-3-7-19(15)22-28(24,25)18-10-8-16(9-11-18)27-14-20(23)21-13-17-6-4-12-26-17/h2-3,5,7-11,17,22H,4,6,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXYEBNEWHBIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]-N-(oxolan-2-ylmethyl)acetamide

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